molecular formula C17H14ClF3N4OS B2457775 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 321998-57-6

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No.: B2457775
CAS No.: 321998-57-6
M. Wt: 414.83
InChI Key: QJEAYKWAGSFPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and several substituents including a chlorophenyl group, an isopropyl group, and a trifluoromethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4OS/c1-9(2)23-15(26)12-7-22-25(14(12)17(19,20)21)16-24-13(8-27-16)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEAYKWAGSFPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The N-propan-2-yl carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.

Conditions Reagents Product Yield Source
Acidic hydrolysis6M HCl, reflux (12–16 h)1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid85–92%
Basic hydrolysis4M NaOH, 80°C (8–12 h)Same as above78–86%

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects.

Nucleophilic Substitution at the Carboxamide

The carboxamide group participates in nucleophilic substitutions, enabling the synthesis of esters, hydrazides, or thioamides.

Reaction Type Reagents Product Application Source
EsterificationSOCl₂ → ROHPyrazole-4-carboxylate esterProdrug development
Hydrazide formationNH₂NH₂, ethanol, Δ1-[4-(4-chlorophenyl)thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carbohydrazideAnticancer agent synthesis

Key Insight : The isopropylamine group (-NH-propan-2-yl) enhances solubility but reduces electrophilicity compared to primary amides .

Electrophilic Substitution on the Thiazole Ring

The 1,3-thiazole ring undergoes limited electrophilic substitution due to steric hindrance from the 4-chlorophenyl group. Halogenation and nitration occur selectively at the 5-position of the thiazole.

Reaction Conditions Product Regioselectivity Source
BrominationBr₂, FeBr₃, CHCl₃, 0°C5-Bromo-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-...carboxamide5-position only
NitrationHNO₃, H₂SO₄, 50°C5-Nitro derivative5-position only

Structural Note : The 4-chlorophenyl group at the 4-position of the thiazole creates steric bulk, directing electrophiles to the 5-position .

Cyclization Reactions

The pyrazole-thiazole scaffold facilitates cyclization with bifunctional reagents, forming fused heterocycles for enhanced bioactivity.

Reagent Conditions Product Biological Relevance Source
CS₂, KOHReflux, DMFThiazolo[5,4-d]pyrimidine fused derivativeKinase inhibition
EthylenediamineEtOH, ΔPyrazolo[1,5-a]thiazolo[5,4-d]pyrimidineAntiviral candidate

Example : Reaction with carbon disulfide introduces a thiocarbonyl group, enabling fusion with the pyrazole ring .

Functionalization of the Trifluoromethyl Group

The -CF₃ group is generally inert but influences electronic properties. Fluorine-free analogs are accessible via radical defluorination under extreme conditions.

Reaction Conditions Product Yield Source
DefluorinationZn, NH₄Cl, H₂O, 120°C5-Methylpyrazole-4-carboxamide derivative<5%

Limitation : Low yields and harsh conditions make this pathway impractical for synthesis.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the potential of thiazole and pyrazole derivatives, including the compound , as antimicrobial agents. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

  • Case Study 1 : In vitro assays showed that related thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiazole structures were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer properties of this compound have been explored through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study 2 : A study evaluating the anticancer efficacy of thiazole-pyrazole derivatives found that certain compounds exhibited potent activity against human breast adenocarcinoma cell lines (MCF7). The results indicated that these compounds could induce significant cytotoxic effects, potentially through the activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds.

Structural Feature Effect on Activity
Trifluoromethyl GroupIncreases lipophilicity and enhances biological activity
Chlorophenyl SubstituentImproves interaction with target proteins
Thiazole RingContributes to antimicrobial and anticancer properties

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact with their biological targets.

  • Study Findings : Docking simulations revealed a strong binding affinity between the compound and target proteins involved in cancer progression. The binding modes suggested that key interactions occur at specific active sites, which are critical for inhibiting target functions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

Biological Activity

The compound 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's efficacy in various biological contexts.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from basic thiazole and pyrazole derivatives. The key steps include:

  • Formation of Thiazole Ring : The initial formation of the thiazole ring is achieved through the reaction of appropriate precursors containing sulfur and nitrogen atoms.
  • Introduction of Chlorophenyl Group : The chlorophenyl substituent is introduced at the 4-position of the thiazole ring, enhancing biological activity.
  • Pyrazole Integration : The pyrazole moiety is then integrated, which is crucial for imparting specific pharmacological properties.
  • Carboxamide Formation : Finally, the carboxamide functional group is introduced, completing the synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • In vitro assays have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cell lines .
Cell LineIC50 Value (µM)
MCF70.46
A54926
NCI-H4600.39

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell growth and division.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence indicates that it can cause cell cycle arrest at various phases, contributing to its anticancer efficacy .

Anti-inflammatory Activity

In addition to its anticancer properties, compounds within this class have also demonstrated anti-inflammatory effects. For example:

  • Certain derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have illustrated the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anticancer properties and found that modifications at specific positions significantly enhanced their activity against breast cancer cell lines .
  • Thiazole Moiety Evaluation : Research focused on thiazole-containing compounds revealed that modifications to the thiazole ring could lead to increased cytotoxicity against various cancer types .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions on the pyrazole and thiazole rings. For example, analogous compounds with chlorophenyl groups show dihedral angles of 15–25° between aromatic rings .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR detects trifluoromethyl group splitting patterns (δ: -60 to -65 ppm). 1H^{1}\text{H} NMR distinguishes isopropyl protons (δ: 1.2–1.4 ppm, doublet) and pyrazole/thiazole protons (δ: 6.5–8.5 ppm) .

What methodologies are used to evaluate the biological activity of this compound?

Q. Basic Research Focus

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC50_{50} values for similar pyrazole-thiazole hybrids range from 0.1–5 µM .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with controls like doxorubicin to assess selectivity .
  • ADMET Profiling : Measure metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

How can computational modeling optimize the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins (e.g., COX-2). Focus on hydrophobic interactions between the trifluoromethyl group and active-site residues .
  • MD Simulations : Run 100-ns simulations to analyze stability of ligand-protein complexes. Monitor RMSD values (<2 Å indicates stable binding) .
  • QSAR Models : Develop models correlating substituent electronegativity (e.g., Cl, CF3_3) with bioactivity. Include Hammett constants (σ) for meta/para-substituted aryl groups .

How to address contradictions in reported biological data for this compound?

Q. Advanced Research Focus

  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA). For example, discrepancies in IC50_{50} values may arise from assay variability (e.g., ATP concentrations in kinase assays) .
  • Dose-Response Validation : Re-test activity under standardized conditions (fixed ATP levels, pH 7.4 buffer).
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

What strategies improve the compound’s solubility for in vivo studies?

Q. Advanced Research Focus

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety. Hydrolysis in vivo regenerates the active compound .
  • Nanoparticle Encapsulation : Load into PLGA nanoparticles (size: 100–200 nm) for sustained release. Characterize using dynamic light scattering (DLC > 90%) .

How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced Research Focus

  • Analog Synthesis : Replace the 4-chlorophenyl group with bromo/fluoro substituents or heteroaromatic rings (e.g., pyridine).
  • Activity Clustering : Group derivatives by substituent type and correlate with bioactivity using heatmaps. For example, trifluoromethyl groups enhance potency by 3–5-fold compared to methyl .
  • Free Energy Calculations : Use MM-GBSA to quantify binding energy contributions of specific substituents .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution with lipases.
  • Asymmetric Catalysis : Employ palladium-catalyzed coupling reactions with BINAP ligands to control stereochemistry .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor enantiomeric excess (ee > 98%) during crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.